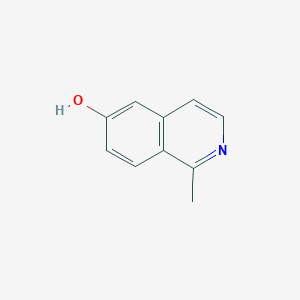

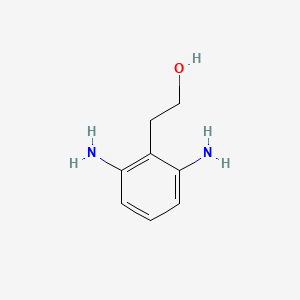

![molecular formula C7H15N3O B11919766 9-Oxa-1,3,5-triazaspiro[5.5]undecane CAS No. 353799-74-3](/img/structure/B11919766.png)

9-Oxa-1,3,5-triazaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンは、その独特の構造的フレームワークによって特徴付けられるスピロ環式化合物です。スピロ環式化合物は、剛直で三次元の構造で知られており、多くの場合、独特の化学的および生物学的特性をもたらします。

準備方法

合成経路と反応条件

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、プリンス環化反応であり、これにより単一のステップでスピロ環式骨格を構築できます。 別の方法には、グルップス触媒を用いたオレフィンメタセシス反応が含まれますが、この方法はより複雑で高価です .

工業的生産方法

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンの工業的生産方法は、その化合物の特殊な用途と合成の複雑さのために、十分に文書化されていません。しかし、合成化学の進歩により、将来的により効率的でスケーラブルな生産方法が開発される可能性があります。

化学反応の分析

反応の種類

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。

還元: 還元反応は、スピロ環式構造を修飾し、還元された誘導体の形成につながります。

置換: この化合物は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応に使用されるさまざまな求核剤が含まれます。反応条件は、通常、目的の変換を確実にするために、制御された温度と特定の溶媒を必要とします。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します。たとえば、酸化反応は、官能基が変化した酸化誘導体を生成する可能性があります。一方、置換反応は、スピロ環式フレームワークに新しい置換基を導入することができます。

科学的研究の応用

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンは、幅広い科学研究における応用を持っています。

作用機序

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、この化合物は、結核菌のMmpL3タンパク質の強力な阻害剤として同定されています。これは、細菌の生存に必要な重要なトランスポーターです . この化合物のスピロ環式構造により、タンパク質の活性部位に適合し、その機能を阻害し、細菌の死につながる可能性があります。

類似の化合物との比較

類似の化合物

1,4,9-トリアザスピロ[5.5]ウンデカン-2-オン: この化合物は、RNA修飾に関与するタンパク質であるMETTL3に対する阻害活性で知られています.

3,9-ジアザスピロ[5.5]ウンデカン: これらの誘導体は、γ-アミノ酪酸A型受容体拮抗薬としての活性について研究されてきました.

ユニークさ

9-オキサ-1,3,5-トリアザスピロ[5.5]ウンデカンは、スピロ環式フレームワーク内の酸素原子と窒素原子のユニークな組み合わせによって際立っています。

類似化合物との比較

Similar Compounds

1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its inhibitory activity against METTL3, a protein involved in RNA modification.

3,9-Diazaspiro[5.5]undecane: These derivatives have been studied for their activity as γ-aminobutyric acid type A receptor antagonists.

Uniqueness

9-Oxa-1,3,5-triazaspiro[55]undecane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic framework

特性

CAS番号 |

353799-74-3 |

|---|---|

分子式 |

C7H15N3O |

分子量 |

157.21 g/mol |

IUPAC名 |

9-oxa-1,3,5-triazaspiro[5.5]undecane |

InChI |

InChI=1S/C7H15N3O/c1-3-11-4-2-7(1)9-5-8-6-10-7/h8-10H,1-6H2 |

InChIキー |

DVEJOJXXVYMLEQ-UHFFFAOYSA-N |

正規SMILES |

C1COCCC12NCNCN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)

![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)

![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)